2-Bromo-1-ethoxy-4-iodobenzene
Description
Significance of Aryl Halides as Versatile Synthetic Intermediates
Aryl halides are organic compounds where a halogen atom (fluorine, chlorine, bromine, or iodine) is directly bonded to an aromatic ring. iitk.ac.infiveable.me They serve as crucial intermediates in the synthesis of numerous organic materials, including pharmaceuticals, agrochemicals, dyes, and plastics. iitk.ac.infiveable.melibretexts.org Their importance stems from their ability to participate in a wide variety of chemical transformations, most notably in transition metal-catalyzed cross-coupling reactions. fiveable.meresearchgate.net
Reactions such as the Suzuki-Miyaura, Heck, and Sonogashira couplings utilize aryl halides as electrophilic partners to form new carbon-carbon bonds with remarkable precision. fiveable.mefiveable.meallgreenchems.com The reactivity of aryl halides in these catalytic cycles is significantly influenced by the nature of the halogen atom, with the general trend being I > Br > Cl > F. fiveable.mefiveable.mefrontiersin.org This differential reactivity allows for selective transformations on polyhalogenated substrates. Beyond cross-coupling, aryl halides are precursors for organometallic reagents, such as Grignard reagents (arylmagnesium halides), and can undergo nucleophilic aromatic substitution, particularly when the ring is activated by electron-withdrawing groups. libretexts.orgfiveable.me Their role as synthetic intermediates is so fundamental that they are considered among the most important building blocks in organic chemistry. frontiersin.org
Strategic Utility of Dihalo- and Polyhaloarenes in Complex Molecular Architectures
Dihalo- and polyhaloarenes are aromatic compounds bearing two or more halogen atoms. These substrates offer advanced strategic possibilities for the synthesis of multi-substituted aromatic systems and conjugated polymers. oup.comoup.com By leveraging the differential reactivity of various halogens or by controlling reaction conditions and catalyst choice, chemists can achieve sequential, site-selective functionalization. researchgate.netmdpi.com
For instance, in a dihalobenzene containing both bromine and iodine, the more reactive carbon-iodine bond can often be selectively targeted in a palladium-catalyzed cross-coupling reaction, leaving the carbon-bromine bond intact for a subsequent, different transformation. fiveable.me This stepwise approach is a powerful tool for building complex molecular architectures that would be difficult to access through other means. mdpi.com Dihaloarenes are key monomers in the synthesis of conjugated polymers like poly(1,4-phenylenevinylene) derivatives, which have applications in materials science due to their electroluminescent properties. oup.com The ability to control the site-selectivity in the cross-coupling reactions of dihaloarenes is a significant area of research, with the choice of ligand for the palladium catalyst often playing a crucial role in directing the outcome of the reaction. researchgate.netmdpi.comnih.gov
Role of Aryl Ethers in Directing Reactivity and Modulating Electronic Properties
Aryl ethers, which contain an oxygen atom bonded to an aromatic ring and an alkyl or aryl group (R-O-Ar), are prevalent motifs in many natural products and pharmaceuticals. numberanalytics.comdiva-portal.org The ether functionality, specifically the alkoxy group (-OR), significantly modulates the electronic properties and reactivity of the aromatic ring. The oxygen atom, through its lone pairs, can donate electron density into the aromatic system via resonance. masterorganicchemistry.comorganicchemistrytutor.com This effect makes the aromatic ring more electron-rich and thus more reactive towards electrophiles in electrophilic aromatic substitution (EAS) reactions. masterorganicchemistry.comorganicchemistrytutor.com
This resonance-based electron donation is stronger than the inductive electron-withdrawing effect of the electronegative oxygen atom, making alkoxy groups activating groups for EAS. masterorganicchemistry.comulethbridge.ca Furthermore, this donation of electron density is most pronounced at the positions ortho and para to the alkoxy group. youtube.comlibretexts.org Consequently, the alkoxy group is a powerful ortho-, para-director, guiding incoming electrophiles to these specific positions with high regioselectivity. organicchemistrytutor.comlibretexts.org The steric bulk of the alkyl portion of the ether can influence the ratio of ortho to para products formed. libretexts.orgnumberanalytics.com The electronic properties conferred by the ether group can also influence the stability of intermediates and the efficiency of catalytic processes. numberanalytics.comacs.org
Research Scope and Focus on 2-Bromo-1-ethoxy-4-iodobenzene
This article focuses specifically on the chemical compound This compound . This molecule is a prime example of a highly functionalized aromatic compound, integrating the key features discussed in the preceding sections. It possesses a dihalogenated benzene (B151609) core, featuring both a bromine and an iodine atom, which provides distinct reactive sites for sequential, selective chemical modifications. The presence of the more reactive iodine and the less reactive bromine allows for a hierarchical approach to synthesis. fiveable.me
Furthermore, the molecule contains an ethoxy group, an activating and ortho-, para-directing substituent. organicchemistrytutor.comlibretexts.org In this specific substitution pattern, the ethoxy group is positioned ortho to the bromine atom and meta to the iodine atom. This arrangement of an activating group and two different halogen atoms on a single aromatic scaffold creates a substrate with unique reactivity, making it a valuable and versatile intermediate for the construction of complex, polysubstituted aromatic compounds in advanced organic synthesis. smolecule.com
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 136723-68-7 | chemsrc.com |
| Molecular Formula | C₈H₈BrIO | - |
| Molecular Weight | 370.96 g/mol | cymitquimica.com |
| Purity | ≥98% | cymitquimica.com |
| InChIKey | PKLMOECVWJXXRS-UHFFFAOYSA-N | cymitquimica.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-bromo-1-ethoxy-4-iodobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrIO/c1-2-11-8-4-3-6(10)5-7(8)9/h3-5H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKVXEHVBOGIZTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)I)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrIO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.96 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Bromo 1 Ethoxy 4 Iodobenzene
Retrosynthetic Analysis and Key Disconnections for Aromatic Scaffolds
Retrosynthetic analysis is a powerful tool for devising synthetic routes to complex molecules. For 2-Bromo-1-ethoxy-4-iodobenzene, the primary disconnections involve the carbon-halogen and carbon-oxygen bonds. The order of these disconnections is critical due to the directing effects of the substituents on the benzene (B151609) ring.
The ethoxy group (-OEt) is an ortho-, para-directing activator, while the bromine (-Br) and iodine (-I) atoms are deactivating but also ortho-, para-directing. This interplay of electronic effects dictates the feasibility and regiochemical outcome of electrophilic aromatic substitution reactions.
Two plausible retrosynthetic pathways emerge:
Pathway A: Halogenation of a pre-existing ethoxybenzene derivative. This approach involves the sequential introduction of bromine and iodine onto a phenetole (B1680304) (ethoxybenzene) scaffold. The key challenge lies in controlling the regioselectivity of the halogenation steps.
Pathway B: Introduction of the ethoxy group onto a pre-halogenated benzene ring. This route might involve nucleophilic aromatic substitution or a Williamson ether synthesis, starting from a suitably substituted dihalophenol.
Pathway C: Diazotization and Sandmeyer-type reaction. This approach utilizes an amino group as a synthetic handle that can be converted into a halogen substituent, offering a high degree of regiocontrol.
Precursor Design and Selection for Regioselective Halogenation
The choice of precursor is paramount for achieving the desired substitution pattern. The directing effects of the substituents are the primary consideration.
| Precursor | Subsequent Halogenation | Rationale |
| Phenetole (Ethoxybenzene) | Bromination followed by Iodination, or vice-versa | The ethoxy group will direct incoming electrophiles to the ortho and para positions. Sequential halogenation would need careful control of reaction conditions to achieve the desired 2,4-disubstitution pattern. |
| 4-Iodophenetole (B1630401) | Bromination | The iodine at the para position blocks one of the activated sites, potentially leading to higher regioselectivity for bromination at the ortho position. |
| 2-Bromophenetole (B1664056) | Iodination | The ethoxy group will strongly direct iodination to the para position, making this a promising route. |
| 2-Bromo-4-ethoxyaniline (B3395450) | Diazotization followed by Sandmeyer reaction | This precursor offers precise control over the position of the iodine atom, as the amino group can be selectively replaced. |
Direct Halogenation Strategies for Substituted Benzenes
Direct halogenation of an aromatic ring is a common method for introducing halogen atoms. The success of this approach for synthesizing this compound hinges on controlling the regioselectivity.
Regioselective Bromination Protocols
The ethoxy group in a precursor like 4-iodophenetole is a strong activating group and will direct bromination to the ortho position. blogspot.comkerala.gov.in Anisole, a related compound, undergoes bromination with bromine in ethanoic acid, yielding predominantly the para-isomer. kerala.gov.in In the case of 4-iodophenetole, the para position is already occupied, thus directing the bromine to the ortho position.
Common brominating agents include molecular bromine (Br₂), often in the presence of a Lewis acid catalyst, and N-Bromosuccinimide (NBS). The choice of solvent and catalyst can significantly influence the regioselectivity. For instance, halogenation in non-polar solvents can sometimes limit the reaction to monohalogenation.
A potential protocol for the bromination of 4-iodophenetole could involve:
| Reagent | Catalyst/Solvent | Expected Outcome |
| Br₂ | Acetic Acid | Regioselective bromination at the position ortho to the ethoxy group. |
| NBS | Acetonitrile (B52724) | A milder alternative to Br₂, potentially offering higher selectivity. |
Regioselective Iodination Protocols
Similar to bromination, the iodination of 2-bromophenetole would be directed by the activating ethoxy group to the para position. Direct iodination can be achieved using molecular iodine in the presence of an oxidizing agent to generate a more reactive iodine species. libretexts.org Reagents like N-Iodosuccinimide (NIS) in the presence of an acid catalyst are also effective for the regioselective iodination of activated aromatic rings. nih.gov
A proposed method for the iodination of 2-bromophenetole is outlined below:
| Reagent | Catalyst/Conditions | Expected Outcome |
| I₂ | Nitric Acid/Sulfuric Acid | Oxidative iodination, with the iodine directed to the para position. google.com |
| NIS | p-Toluenesulfonic acid (PTSA) | Highly regioselective iodination at the para position. nih.gov |
Sequential Halogenation Sequences
A sequential halogenation approach starting from phenetole would require careful control to first introduce one halogen and then the second at the desired position.
Iodination followed by Bromination: Starting with phenetole, iodination would likely yield a mixture of ortho- and para-iodophenetole. Separation of the desired 4-iodophenetole, followed by bromination as described in section 2.3.1, would lead to the target molecule.
Bromination followed by Iodination: Bromination of phenetole would also produce a mixture of ortho- and para-isomers. After isolating 2-bromophenetole, subsequent iodination as described in 2.3.2 would yield this compound.
Indirect Halogenation Approaches
Indirect methods, particularly those involving the Sandmeyer reaction, offer excellent regiocontrol. A plausible route starting from a substituted aniline (B41778) is detailed below. This strategy is analogous to the synthesis of 2-bromo-1-iodo-4-methoxybenzene (B1521037) from 2-bromo-4-methoxyaniline. chemicalbook.com
Synthesis via Sandmeyer Reaction:
Starting Material: 2-Bromo-4-ethoxyaniline.
Diazotization: The amino group of 2-bromo-4-ethoxyaniline is converted into a diazonium salt using sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl) at low temperatures (0-5 °C).
Iodination: The resulting diazonium salt is then treated with a solution of potassium iodide (KI). This leads to the replacement of the diazonium group with an iodine atom, yielding this compound with high regioselectivity.
This method is particularly advantageous as it avoids the potential for isomeric mixtures that can arise from direct electrophilic halogenation.
Diazotization and Halogen Exchange Reactions (e.g., Sandmeyer Reaction)
A prominent method for the synthesis of aryl halides is the Sandmeyer reaction, which proceeds via a diazonium salt intermediate. google.com This two-step process begins with the diazotization of a primary aromatic amine, followed by a halogenation step. google.com For the synthesis of this compound, a potential starting material would be 2-bromo-4-ethoxyaniline.
The synthesis of a related compound, 2-bromo-1-iodo-4-methoxybenzene, has been reported starting from 2-bromo-4-methoxyaniline. chemicalbook.com This process involves dissolving the aniline derivative in an acetonitrile and aqueous hydrochloric acid mixture, cooling it to 0 °C, and then adding a solution of sodium nitrite to form the diazonium salt. chemicalbook.com Subsequently, a solution of potassium iodide is added, and the reaction is allowed to proceed overnight at room temperature. chemicalbook.com This general procedure could be adapted by using 2-bromo-4-ethoxyaniline as the starting material.
The Sandmeyer reaction is a versatile tool for introducing halogens onto an aromatic ring. google.comresearchgate.net For instance, the synthesis of 1-bromo-4-iodo-2-isopropylbenzene (B13992217) can be achieved by treating 4-bromoaniline (B143363) with concentrated sulfuric acid and sodium nitrite to form a diazonium salt, which is then reacted with potassium iodide. smolecule.com Similarly, studies have shown the successful diazotization of various aniline derivatives in aqueous solutions, followed by Sandmeyer iodination with potassium iodide to produce aryl iodides. kashanu.ac.iracs.org These methods highlight the feasibility of using a diazotization-halogenation sequence for the synthesis of this compound, provided the appropriately substituted aniline precursor is available.
Metal-Halogen Exchange and Electrophilic Quenching
Metal-halogen exchange is a fundamental reaction in organometallic chemistry for creating organometallic compounds from organic halides. wikipedia.org This reaction is particularly useful for synthesizing functionalized aromatic compounds. The general principle involves the reaction of an aryl halide with an organolithium reagent, such as n-butyllithium or t-butyllithium, to form a lithiated arene species. ethz.ch This intermediate can then be quenched with an electrophile to introduce a new substituent.
For the synthesis of this compound, a plausible route would start from 1,2-dibromo-4-ethoxybenzene. A regioselective metal-halogen exchange could be performed to replace one of the bromine atoms with lithium. The rate of halogen-lithium exchange generally follows the trend I > Br > Cl, and it is influenced by the stability of the resulting carbanion intermediate. wikipedia.org In dihalobenzenes, the bromine atom ortho to an alkoxy group may be preferentially exchanged. researchgate.net
Following the formation of the lithiated intermediate, quenching with an electrophilic iodine source, such as molecular iodine (I₂), would yield the final product. The success of this method hinges on the ability to achieve regioselective metal-halogen exchange. Studies on substituted dihalobenzenes have shown that butyllithium (B86547) can selectively replace a bromine atom, and the resulting organolithium intermediate can be trapped with an electrophile. researchgate.netresearchgate.net The use of flow microreactors has been shown to be effective for conducting metal-halogen exchange reactions on dibromobenzenes at higher temperatures than in batch reactors, which could be a valuable technique for this synthesis. scispace.com
Catalytic Halogenation Methods (e.g., Palladium-Catalyzed)
Palladium-catalyzed cross-coupling reactions are a powerful tool in organic synthesis. uwindsor.ca Palladium-catalyzed halogenation of C-H bonds offers a direct method for introducing halogen atoms onto an aromatic ring. rsc.org This approach can be directed by certain functional groups to achieve high regioselectivity. nih.govorganic-chemistry.org
For the synthesis of this compound, a potential strategy would involve the palladium-catalyzed bromination of a 1-ethoxy-4-iodobenzene precursor. The ethoxy group could potentially direct the bromination to the ortho position. Research has shown that palladium catalysts can effectively facilitate the ortho-halogenation of various aromatic compounds with good functional group tolerance. rsc.orgnih.gov For example, a palladium-catalyzed methodology for the ortho-selective C-H halogenation of benzyl (B1604629) nitriles, aryl Weinreb amides, and anilides has been reported. nih.gov
Another approach could involve a palladium-catalyzed decarbonylative nucleophilic halogenation of an appropriate acid anhydride (B1165640) precursor. mdpi.com This method has been shown to be effective for the synthesis of aryl iodides, bromides, and chlorides. mdpi.com The choice of catalyst and reaction conditions would be crucial to ensure high selectivity and yield.
Etherification Routes to 1-ethoxy-4-iodobenzene Precursors
A key precursor for several potential synthetic routes to this compound is 1-ethoxy-4-iodobenzene. This compound can be synthesized through various etherification methods, with the Williamson ether synthesis being a common approach.
This method typically involves the reaction of a phenoxide with an ethylating agent. In this case, 4-iodophenol (B32979) would be deprotonated with a suitable base to form the corresponding phenoxide, which is then reacted with an ethyl halide, such as ethyl iodide or ethyl bromide, to form the ether. The synthesis of related alkoxy-iodobenzene compounds has been described using similar etherification strategies. vulcanchem.comunimi.it For example, the synthesis of various ether-linked compounds has been achieved through the O-alkylation of a phenol (B47542) with diethylaminoethyl chloride. acs.org
Alternative etherification methods could also be employed. For instance, the Ullmann condensation, a copper-catalyzed reaction, can be used to form aryl ethers. researchgate.net While traditionally used for biaryl ether synthesis, modifications could potentially be applied for this transformation.
Optimization of Reaction Parameters and Yield Enhancement
Optimizing reaction parameters is crucial for maximizing the yield and purity of the desired product while minimizing side reactions. Key parameters to consider include temperature, reaction time, choice of catalyst and solvent, and the stoichiometry of the reactants.
For diazotization and Sandmeyer reactions, controlling the temperature is critical, as diazonium salts can be unstable at higher temperatures. google.com The reaction is typically carried out at low temperatures, often between 0 and 5 °C. chemicalbook.com The choice of solvent can also influence the reaction outcome. chemicalbook.com
In metal-halogen exchange reactions, the temperature is a key factor in controlling the selectivity and stability of the organometallic intermediate. scispace.com The choice of the organolithium reagent and the solvent system can also impact the reaction's efficiency. ethz.ch
For palladium-catalyzed reactions, the selection of the palladium catalyst and ligands is of utmost importance. uwindsor.ca The reaction temperature and the nature of the halogenating agent will also significantly affect the yield and selectivity. organic-chemistry.org Optimization studies for related palladium-catalyzed halogenations have identified optimal catalysts, additives, and solvents for specific transformations. organic-chemistry.org The use of flow chemistry platforms can allow for rapid optimization of reaction conditions, such as residence time and temperature, leading to improved yields and productivity. rsc.org
Considerations for Scalable Synthesis and Process Development
Scaling up a synthetic process from the laboratory to an industrial scale presents several challenges. These include ensuring consistent product quality, managing reaction exotherms, handling potentially hazardous reagents safely, and minimizing waste and cost.
For the Sandmeyer reaction, the potential instability of diazonium salts requires careful thermal management during scale-up. google.com The use of continuous flow reactors can offer better temperature control and improved safety for handling such intermediates. acs.org
Metal-halogen exchange reactions often require cryogenic temperatures and inert atmospheres, which can be challenging and costly to maintain on a large scale. scispace.com The use of flow reactors can mitigate some of these challenges by allowing for better control over reaction parameters and reducing the volume of hazardous reagents handled at any given time. scispace.com
Palladium-catalyzed reactions can be expensive due to the cost of the catalyst. Therefore, developing highly efficient catalytic systems with low catalyst loadings and ensuring catalyst recovery and recycling are important considerations for a scalable process. The robustness of the catalyst and its tolerance to various functional groups are also key factors. organic-chemistry.org
Reactivity and Transformation Pathways of 2 Bromo 1 Ethoxy 4 Iodobenzene
Differential Reactivity of Bromine and Iodine Substituents in Aromatic Systems
In polyhalogenated aromatic compounds containing different halogens, the site of reaction is often dictated by the inherent differences in the carbon-halogen (C-X) bond strengths. nih.gov For the common halogens, the bond dissociation energies follow the trend C-F > C-Cl > C-Br > C-I. nih.gov Consequently, the reactivity in reactions that involve the cleavage of this bond, such as the oxidative addition step in many transition metal-catalyzed cross-coupling reactions, generally follows the reverse order: C-I > C-Br > C-Cl > C-F. nih.gov This predictable reactivity hierarchy is fundamental to developing regioselective functionalization strategies. nih.gov
The selectivity of reactions involving 2-Bromo-1-ethoxy-4-iodobenzene is governed by a combination of electronic and steric factors.
Electronic Effects : The electron-donating ethoxy group (-OEt) at the C1 position increases the electron density of the aromatic ring, particularly at the ortho and para positions. However, the primary electronic factor determining the selectivity between the two halogen sites is the electrophilicity of the carbon atom attached to the halogen. nih.gov The oxidative addition step in cross-coupling reactions involves the metal center adding to the C-X bond, a process favored at the most electrophilic carbon. nih.gov The inherent reactivity trend (I > Br) is the dominant electronic influence. nih.gov
Steric Influences : Steric hindrance can significantly impact the accessibility of a reaction site to the metal catalyst. numberanalytics.comrsc.org In this compound, the bromine atom is located at the C2 position, ortho to the ethoxy group. This proximity can create steric shielding, potentially hindering the approach of a bulky catalytic complex. In contrast, the iodine atom at the C4 position is less sterically encumbered. While the C-I bond is inherently more reactive, significant steric hindrance around the iodine could, in some cases, favor reaction at the bromine site, although this is less common. rsc.org
The interplay of these factors is summarized below:
| Feature | Influence on Bromine (C2) | Influence on Iodine (C4) |
| Bond Strength | Stronger C-Br bond, less reactive. nih.gov | Weaker C-I bond, more reactive. nih.gov |
| Electronic Effect | Less electrophilic carbon compared to C-I. nih.gov | More electrophilic carbon, favoring oxidative addition. nih.gov |
| Steric Hindrance | Ortho to the ethoxy group, potentially more hindered. rsc.org | Para to the ethoxy group, less sterically hindered. |
The significant difference in reactivity between the carbon-iodine and carbon-bromine bonds allows for highly regioselective, sequential functionalization of this compound. Chemists can exploit this differential reactivity to first introduce a substituent at the more reactive C4 position (iodine) while leaving the C2 position (bromine) intact for a subsequent, different transformation. nih.gov This stepwise approach is a powerful tool for the controlled synthesis of complex molecules, as it avoids the formation of isomeric mixtures and allows for the precise installation of various functional groups onto the aromatic scaffold. nih.govnih.gov
For instance, a cross-coupling reaction can be performed under conditions mild enough to selectively cleave the C-I bond. The resulting product, a 2-bromo-4-substituted-1-ethoxybenzene, can then be subjected to a second, often more forcing, cross-coupling reaction to functionalize the C-Br bond. nih.gov
Transition Metal-Catalyzed Cross-Coupling Reactions
Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. numberanalytics.com Dihalogenated substrates like this compound are ideal candidates for these transformations, particularly those catalyzed by palladium. sigmaaldrich.com
Palladium complexes are exceptionally effective catalysts for a wide array of cross-coupling reactions, including the Suzuki-Miyaura and Heck reactions. sigmaaldrich.com The general catalytic cycle for these processes typically involves three key steps: oxidative addition, transmetalation (for Suzuki-Miyaura) or olefin coordination/insertion (for Heck), and reductive elimination. libretexts.org The oxidative addition of the aryl halide to the Pd(0) catalyst is often the rate-determining step and is highly sensitive to the nature of the halogen. libretexts.org
The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organohalide, is a widely used method for forming C-C bonds. libretexts.org When this compound is subjected to Suzuki-Miyaura coupling conditions, the reaction occurs with high selectivity at the C-I bond. researchgate.net The greater reactivity of the aryl iodide ensures that the oxidative addition step proceeds preferentially at the C4 position. libretexts.orgresearchgate.net
This allows for the synthesis of 4-aryl-2-bromo-1-ethoxybenzene derivatives. The remaining bromine atom can then be used in a second coupling reaction, demonstrating the utility of the substrate in sequential functionalization. nih.govbeilstein-journals.org
Table 1: Representative Selective Suzuki-Miyaura Coupling at the C-I Position
Reaction Conditions: this compound, boronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), and base (e.g., Na₂CO₃) in a suitable solvent system.
| Entry | Boronic Acid | Product | Expected Yield | Reference Principle |
| 1 | Phenylboronic acid | 2-Bromo-4-phenyl-1-ethoxybenzene | High | libretexts.orgresearchgate.net |
| 2 | 4-Methoxyphenylboronic acid | 2-Bromo-1-ethoxy-4-(4-methoxyphenyl)benzene | High | libretexts.orgresearchgate.net |
| 3 | Thiophene-2-boronic acid | 2-Bromo-1-ethoxy-4-(thiophen-2-yl)benzene | High | rsc.orgnih.gov |
The Heck reaction couples an aryl or vinyl halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. sigmaaldrich.comsemanticscholar.org Similar to the Suzuki-Miyaura coupling, the Heck reaction of this compound demonstrates high regioselectivity. The oxidative addition step occurs preferentially at the more reactive C-I bond. sigmaaldrich.comresearchgate.net
This selectivity enables the synthesis of 4-alkenyl-2-bromo-1-ethoxybenzene compounds. These products are valuable intermediates themselves, containing a vinyl group suitable for further transformations like polymerization or metathesis, and a bromine atom for subsequent cross-coupling. thieme-connect.combeilstein-journals.org
Table 2: Representative Selective Heck Reaction at the C-I Position
Reaction Conditions: this compound, alkene, Pd catalyst (e.g., Pd(OAc)₂), ligand (e.g., PPh₃), and base (e.g., Et₃N) in a suitable solvent.
| Entry | Alkene | Product | Expected Yield | Reference Principle |
| 1 | Ethyl acrylate | Ethyl (E)-3-(3-bromo-4-ethoxyphenyl)acrylate | High | semanticscholar.orgresearchgate.net |
| 2 | Styrene | 1-(2-Bromo-4-vinyl-phenoxy)ethane | High | sigmaaldrich.combeilstein-journals.org |
| 3 | 1-Octene | 1-(2-Bromo-4-(oct-1-en-2-yl)phenoxy)ethane | Moderate to High | sigmaaldrich.com |
Copper-Catalyzed Coupling Reactions (e.g., Ullmann-type, Chan-Lam)
Copper-catalyzed cross-coupling reactions represent an important class of transformations for the formation of carbon-heteroatom and carbon-carbon bonds.
The Ullmann condensation traditionally involves the coupling of an aryl halide with an alcohol, amine, or thiol in the presence of a stoichiometric amount of copper at high temperatures. researchgate.netnih.gov Modern variations often use catalytic amounts of copper. rsc.org For this compound, the greater reactivity of the C-I bond would likely favor substitution at this position. However, the harsh conditions of the classical Ullmann reaction can sometimes lead to a lack of selectivity with dihalogenated substrates. researchgate.net
The Chan-Lam coupling offers a milder alternative for the formation of C-O, C-N, and C-S bonds, typically using a copper catalyst in the presence of an oxidant, often air. organic-chemistry.orgbeilstein-journals.orgderpharmachemica.com This reaction proceeds via an oxidative coupling of boronic acids, stannanes, or siloxanes with O-H or N-H containing compounds. organic-chemistry.org The selectivity in Chan-Lam couplings with dihaloarenes can be influenced by the reaction conditions. For instance, in the reaction of dihalobenzenes with amines or phenols, the choice of copper source and ligands can direct the coupling to the more reactive halogen. google.combeilstein-journals.org In the context of this compound, a Chan-Lam reaction with a phenol (B47542) or an amine would be expected to selectively form a C-O or C-N bond at the 4-position.
Nickel-Catalyzed Cross-Coupling Variants
Nickel-catalyzed cross-coupling reactions have emerged as a powerful and often more cost-effective alternative to palladium-catalyzed methods. nih.gov Nickel catalysts can promote the coupling of aryl halides with a variety of partners, including Grignard reagents (Kumada coupling), organozinc reagents (Negishi coupling), and organoboron compounds (Suzuki-Miyaura coupling).
A key feature of nickel catalysis is that the relative reactivity of aryl halides can differ from that observed with palladium. While the C-I bond is generally more reactive in palladium catalysis, the selectivity in nickel-catalyzed reactions can be more complex and is often influenced by the specific ligands and reaction conditions. uni-muenchen.denih.gov In some cases, nickel catalysts have shown a lack of selectivity in reactions with multi-halide-containing substrates like 1-bromo-4-iodobenzene (B50087), leading to complex mixtures. acs.org However, with careful optimization of the catalytic system, selective cross-coupling at either the bromo or iodo position of this compound could potentially be achieved. researchgate.netmdpi.com
Metal-Halogen Exchange Reactions and Organometallic Species Formation
Metal-halogen exchange is a fundamental transformation in organometallic chemistry, providing a route to highly reactive organometallic intermediates that can be trapped with various electrophiles.
Lithium-Halogen Exchange Dynamics
Lithium-halogen exchange involves the reaction of an organic halide with an organolithium reagent, typically n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi), to form a new organolithium species and a lithium halide. This reaction is generally very fast, even at low temperatures. harvard.edu
For this compound, the rate of lithium-halogen exchange is significantly faster for the iodine atom than for the bromine atom. thieme-connect.comprinceton.eduresearchgate.net This differential reactivity allows for the selective formation of 2-bromo-1-ethoxy-4-lithiobenzene by treating the starting material with one equivalent of an alkyllithium reagent at low temperatures (e.g., -78 °C). The resulting organolithium species is a powerful nucleophile and can be reacted with a wide range of electrophiles to introduce new functional groups at the 4-position.
Table 3: General Reactivity in Lithium-Halogen Exchange
| Halogen | Relative Rate of Exchange | Typical Conditions |
| Iodine | Fastest | Alkyllithium, low temperature (-78 to -100 °C) |
| Bromine | Intermediate | Alkyllithium, low temperature (-78 to -100 °C) |
| Chlorine | Slowest | Generally unreactive under standard conditions |
This selective lithiation provides a powerful synthetic strategy. For example, quenching the 2-bromo-1-ethoxy-4-lithiobenzene intermediate with an aldehyde or ketone would yield the corresponding secondary or tertiary alcohol. Reaction with carbon dioxide would produce a carboxylic acid, and reaction with an alkyl halide could lead to alkylation at the 4-position. This high degree of selectivity makes lithium-halogen exchange a cornerstone for the functionalization of dihaloarenes like this compound.
Grignard Reagent Synthesis and Derivatization
The presence of two different halogen atoms on the aromatic ring of this compound offers the potential for selective metallation. The carbon-iodine bond is significantly weaker and more polarizable than the carbon-bromine bond, allowing for the preferential formation of a Grignard reagent at the C-4 position. This chemoselectivity is a key feature in the synthetic application of this compound.
The reaction is typically carried out by treating this compound with magnesium metal (Mg) in an ethereal solvent such as tetrahydrofuran (B95107) (THF) or diethyl ether. The resulting organometallic species, (3-bromo-4-ethoxyphenyl)magnesium iodide, is a potent nucleophile and can be reacted in situ with a wide array of electrophiles to introduce new functional groups at the C-4 position. This pathway provides access to a diverse range of 1-bromo-2-ethoxy-4-substituted-benzene derivatives.
The derivatization of the Grignard reagent is a cornerstone of its utility. The reaction with various electrophiles leads to the formation of new carbon-carbon and carbon-heteroatom bonds. For instance, treatment with aldehydes or ketones yields secondary or tertiary alcohols, respectively. Reaction with carbon dioxide, followed by an acidic workup, produces the corresponding carboxylic acid. Cross-coupling reactions with organohalides, catalyzed by transition metals like palladium or nickel, can also be employed to form biaryl compounds.
| Electrophile | Reagent Example | Product Class |
| Aldehyde | Benzaldehyde | Secondary Alcohol |
| Ketone | Acetone | Tertiary Alcohol |
| Carbon Dioxide | CO₂ (gas or solid) | Carboxylic Acid |
| Ester | Ethyl formate | Aldehyde (after hydrolysis) |
| Nitrile | Benzonitrile | Ketone (after hydrolysis) |
| Organohalide | Iodobenzene (with Pd catalyst) | Biaryl |
This table illustrates potential derivatization pathways of the Grignard reagent formed from this compound.
Electrophilic Aromatic Substitution Reactions on the Haloarene Core
Electrophilic aromatic substitution (EAS) involves the reaction of an aromatic ring with an electrophile, leading to the substitution of a hydrogen atom. The regiochemical outcome of such reactions on a substituted benzene (B151609) ring is dictated by the electronic and steric effects of the existing substituents.
In this compound, the directing effects of the three substituents must be considered:
Ethoxy group (-OCH₂CH₃): This is a strongly activating, ortho-, para-directing group due to its ability to donate electron density to the ring via resonance.
Bromo (-Br) and Iodo (-I) groups: These are deactivating groups due to their inductive electron withdrawal but are ortho-, para-directing because of resonance electron donation from their lone pairs. masterorganicchemistry.comgoogle.com
The powerful activating and directing effect of the ethoxy group at C-1 dominates. It directs incoming electrophiles to its ortho (C-2 and C-6) and para (C-4) positions. However, the C-2 and C-4 positions are already occupied by bromine and iodine, respectively. Therefore, electrophilic substitution is strongly favored at the vacant C-6 position, which is ortho to the ethoxy group and meta to the iodine. Steric hindrance at the C-2 position, being flanked by the ethoxy and bromo groups, further disfavors substitution at any other available position. Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com
| Substituent | Position | Electronic Effect | Directing Influence |
| -OCH₂CH₃ | C-1 | Activating (Resonance) | Ortho, Para |
| -Br | C-2 | Deactivating (Induction) | Ortho, Para |
| -I | C-4 | Deactivating (Induction) | Ortho, Para |
This table summarizes the directing effects of substituents on the haloarene core.
Functional Group Transformations and Derivatization of the Ethoxy Group
The ethoxy group in this compound can undergo specific chemical transformations, most notably ether cleavage. This reaction converts the aryl ether into a phenol, which is a valuable synthetic intermediate for a wide range of other compounds.
The cleavage of the ethyl group from the oxygen atom is typically achieved under strong acidic conditions. Reagents such as hydrogen bromide (HBr) or hydrogen iodide (HI) can be used, often at elevated temperatures. Lewis acids are also highly effective for this transformation. Boron tribromide (BBr₃) is a particularly common and efficient reagent for cleaving aryl ethers, often providing high yields under relatively mild conditions. The reaction proceeds via the formation of an oxonium ion intermediate, followed by nucleophilic attack by the bromide or iodide ion on the ethyl group.
This transformation unmasks a phenolic hydroxyl group, which can then participate in a variety of subsequent reactions, such as esterification, Williamson ether synthesis, or electrophilic substitution reactions where the hydroxyl group acts as a powerful activating, ortho-, para-director.
| Reagent | Conditions | Product |
| Hydrogen Bromide (HBr) | Acetic acid, heat | 3-Bromo-4-iodophenol |
| Hydrogen Iodide (HI) | Acetic acid, heat | 3-Bromo-4-iodophenol |
| Boron Tribromide (BBr₃) | Dichloromethane, -78 °C to RT | 3-Bromo-4-iodophenol |
This table presents common reagents for the cleavage of the ethoxy group in this compound.
Applications of 2 Bromo 1 Ethoxy 4 Iodobenzene As a Versatile Synthetic Building Block
Role in Multistep Synthesis of Complex Organic Molecules
The distinct reactivity of the bromine and iodine atoms in 2-Bromo-1-ethoxy-4-iodobenzene is a cornerstone of its application in multistep organic synthesis. The carbon-iodine bond is more reactive towards certain cross-coupling reactions, such as the Suzuki-Miyaura coupling, compared to the carbon-bromine bond. rsc.orgatamanchemicals.com This difference allows for a stepwise and controlled introduction of different molecular fragments. atamanchemicals.com Chemists can selectively react the iodo group first, introduce a desired substituent, and then, under different reaction conditions, engage the bromo group in a subsequent transformation. atamanchemicals.com This sequential functionalization is a powerful strategy for the convergent synthesis of complex organic molecules, where different parts of the final structure are synthesized separately and then joined together.
This building block is particularly useful in palladium-catalyzed cross-coupling reactions, which are fundamental for forming new carbon-carbon and carbon-heteroatom bonds. atamanchemicals.com Its utility has been demonstrated in the synthesis of biaryl compounds and other multi-functionalized aromatic systems. atamanchemicals.com The presence of the ethoxy group also influences the electronic properties of the aromatic ring, which can be leveraged to fine-tune the reactivity and properties of the resulting molecules.
Intermediate for Natural Product Synthesis Scaffolds
The structural framework provided by this compound is valuable for constructing the core of various natural products. Many biologically active natural products feature complex aromatic or heterocyclic systems. rsc.orgrsc.org The ability to sequentially introduce different substituents onto the benzene (B151609) ring of this starting material allows for the creation of highly decorated aromatic scaffolds that are precursors to these natural products. rsc.org
Precursor in Agrochemical Development Programs
The development of new agrochemicals, such as herbicides, insecticides, and fungicides, often relies on the synthesis and screening of novel organic compounds. sci-hub.semdpi.com The structural motifs present in this compound are relevant to the design of new agrochemical candidates. Halogenated aromatic compounds are a common feature in many commercial pesticides, and the specific substitution pattern of this molecule offers a template for creating new derivatives with potential biological activity. sci-hub.se The ethoxy group can also play a role in modulating the compound's properties, such as its uptake and transport within a plant or insect. Research in this area involves synthesizing a library of compounds derived from this precursor and evaluating their efficacy against various agricultural pests and diseases.
Building Block for Advanced Materials Monomers and Polymers
The unique electronic and structural properties of this compound make it a valuable building block for the synthesis of monomers and polymers for advanced materials. atamanchemicals.com The presence of heavy atoms like bromine and iodine can impart specific properties to the resulting materials, such as high refractive index or flame retardancy. acs.org
Polymer Precursors for Functional Films
Functional films are thin layers of material with specific optical, electronic, or mechanical properties. This compound can be used as a precursor to synthesize monomers that are then polymerized to form these films. For instance, through cross-coupling reactions, the bromo and iodo groups can be replaced with polymerizable functionalities, such as vinyl or acetylene (B1199291) groups. The resulting monomers can then be used in various polymerization techniques to create polymers with tailored properties. These polymers can be processed into thin films for applications in electronics, optics, and coatings. researchgate.net
Liquid Crystal Intermediates
Liquid crystals are a state of matter with properties between those of a conventional liquid and a solid crystal. They are widely used in display technologies like LCDs. chemscene.com The synthesis of liquid crystal molecules often requires the use of rigid aromatic cores with specific substituents to induce the desired liquid crystalline phases. chemscene.com Iodobenzenes are frequently used as intermediates in the synthesis of functional liquid crystal materials. chemscene.com The rod-like shape and the influence of the halogen and ethoxy substituents on the molecular polarity and polarizability of derivatives of this compound make it a suitable intermediate for creating new liquid crystal materials. atamanchemicals.comchemscene.com
Scaffold for Heterocyclic Compound Synthesis
Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are of immense importance in medicinal chemistry and materials science. rsc.org The functional groups on this compound provide multiple reaction sites for the construction of various heterocyclic systems. For example, the bromo and iodo groups can be used in transition-metal-catalyzed reactions to form rings containing nitrogen, oxygen, or sulfur. The ability to perform sequential reactions allows for the controlled assembly of complex heterocyclic structures. This versatility makes it a valuable starting material for the synthesis of a wide range of heterocyclic compounds with potential applications in drug discovery and materials development.
Lack of Documented Applications in Stereoselective and Asymmetric Synthesis
Despite the potential of substituted halobenzenes as building blocks in organic synthesis, a comprehensive review of scientific literature and chemical databases reveals a notable absence of specific applications for This compound in the context of stereoselective and asymmetric synthesis.
Stereoselective and asymmetric methodologies are critical in modern synthetic chemistry for the creation of chiral molecules with a high degree of stereochemical control. These methods often involve the use of chiral catalysts, auxiliaries, or reagents to induce enantioselectivity or diastereoselectivity in a reaction. Common applications include asymmetric cross-coupling reactions, catalytic hydrogenations, and enzymatic transformations.
While structurally related compounds, such as other bromo-iodobenzenes or molecules with ethoxy functionalities, are utilized in various stereoselective transformations, specific research detailing the use of this compound in this capacity is not found in the reviewed literature. General strategies in asymmetric synthesis often employ transition-metal catalysis with chiral ligands to control the stereochemical outcome of C-C or C-heteroatom bond formations. For instance, palladium-catalyzed cross-coupling reactions are a powerful tool for creating stereogenic centers, including axially chiral biaryls. acs.orgthieme-connect.com Additionally, enzymatic methods, like those using toluene (B28343) dioxygenase, have been applied to various halobenzenes to produce chiral cis-dihydrodiols, which are valuable synthetic intermediates. ethz.ch
However, the specific substitution pattern of this compound, with its distinct electronic and steric properties, does not appear to have been exploited in published stereoselective or asymmetric synthetic routes. The search for detailed research findings, including reaction conditions, catalysts, yields, and measures of stereoselectivity (e.g., enantiomeric excess or diastereomeric ratio) for this particular compound, yielded no specific examples.
Therefore, no data tables or detailed research findings on the utilization of this compound in stereoselective and asymmetric synthesis contexts can be provided at this time. This indicates a potential area for future research and methodology development, where the unique reactivity of this dihalogenated aromatic ether could be harnessed for the synthesis of novel chiral structures.
Mechanistic Investigations and Computational Chemistry Studies on 2 Bromo 1 Ethoxy 4 Iodobenzene
Reaction Mechanism Elucidation for Key Synthetic Transformations
While specific mechanistic studies for 2-bromo-1-ethoxy-4-iodobenzene are not readily found, its structure suggests it would be a versatile substrate in several palladium-catalyzed cross-coupling reactions. The presence of two different halogen atoms (bromine and iodine) at distinct positions on the benzene (B151609) ring offers opportunities for selective transformations. The carbon-iodine bond is generally more reactive than the carbon-bromine bond in oxidative addition to a palladium(0) center, which is the initial step in many cross-coupling catalytic cycles.
Key synthetic transformations for which mechanisms can be inferred include:
Suzuki-Miyaura Coupling: This reaction would involve the palladium-catalyzed coupling of this compound with a boronic acid or ester. The catalytic cycle is well-established and consists of three primary steps: oxidative addition, transmetalation, and reductive elimination. nih.gov Due to the higher reactivity of the C-I bond, the initial oxidative addition would likely occur selectively at the 4-position.
Sonogashira Coupling: In this reaction, this compound would be coupled with a terminal alkyne. The mechanism is similar to the Suzuki-Miyaura coupling, involving a palladium catalyst and a copper(I) co-catalyst. Again, selective reaction at the C-I bond is expected.
Buchwald-Hartwig Amination: This transformation would form a C-N bond by reacting this compound with an amine in the presence of a palladium catalyst and a strong base. The selectivity would again favor the iodo-position.
Computational Chemistry Approaches to Electronic Structure and Reactivity
Computational chemistry provides valuable insights into the electronic structure and reactivity of molecules like this compound. While specific computational data for this compound is scarce, we can discuss the application of common computational methods.
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For a molecule like this compound, DFT calculations, often using functionals like B3LYP with appropriate basis sets (e.g., 6-311++G(d,p)), could be employed to determine its optimized geometry, electronic properties, and vibrational frequencies. researchgate.net These calculations would be foundational for understanding its reactivity.
Molecular Orbital Analysis (e.g., HOMO-LUMO Energy)
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's chemical reactivity. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. edu.krd For halogenated aromatic compounds, the nature and energy of these orbitals influence their behavior in chemical reactions.
| Property | General Trend for Halogenated Benzenes | Implication for this compound |
|---|---|---|
| HOMO Energy | Influenced by the electron-donating/withdrawing nature of substituents. Halogens are weakly deactivating. | The ethoxy group is electron-donating, raising the HOMO energy and making the ring more susceptible to electrophilic attack. |
| LUMO Energy | Lowered by electron-withdrawing groups and halogens. | The bromo and iodo substituents would lower the LUMO energy, increasing its susceptibility to nucleophilic attack. |
| HOMO-LUMO Gap | Generally, a smaller gap indicates higher reactivity. | The combination of substituents would likely result in a moderate HOMO-LUMO gap, indicative of a reactive yet stable molecule. |
Electrostatic Potential (MESP) Analysis
The Molecular Electrostatic Potential (MESP) map is a valuable tool for visualizing the charge distribution in a molecule and predicting sites for electrophilic and nucleophilic attack. The MESP map would illustrate regions of negative potential (in red), which are susceptible to electrophilic attack, and regions of positive potential (in blue), which are prone to nucleophilic attack. For this compound, the MESP would likely show negative potential around the oxygen atom of the ethoxy group and the aromatic ring, while positive potential would be expected near the hydrogen atoms and potentially in the regions of the C-Br and C-I bonds due to the electronegativity of the halogens.
Theoretical Predictions of Reactivity and Selectivity Profiles
Based on the principles of organic chemistry and computational studies of similar molecules, the reactivity and selectivity of this compound can be predicted. The primary factor governing its selectivity in cross-coupling reactions is the differential reactivity of the C-I and C-Br bonds. The C-I bond is weaker and more easily undergoes oxidative addition to palladium(0) than the C-Br bond. This would allow for selective functionalization at the 4-position.
The electronic effects of the substituents also play a crucial role. The ethoxy group at position 1 is an activating, ortho-, para-directing group, while the bromine at position 2 is a deactivating, ortho-, para-directing group. The iodine at position 4 is also a deactivating, ortho-, para-directing group. The interplay of these electronic effects would influence the regioselectivity of further electrophilic aromatic substitution reactions, should the initial cross-coupling product be subjected to them.
| Reaction Type | Predicted Major Product | Rationale |
|---|---|---|
| Palladium-Catalyzed Cross-Coupling (e.g., Suzuki) | Coupling at the 4-position (C-I bond) | Higher reactivity of the C-I bond in oxidative addition compared to the C-Br bond. |
| Electrophilic Aromatic Substitution | Substitution at positions 3 or 5 | The directing effects of the ethoxy and halogen substituents would favor substitution at these positions. The precise outcome would depend on the specific electrophile and reaction conditions. |
Transition State Analysis in Catalytic Cycles
Transition state analysis, typically performed using computational methods like DFT, is essential for a detailed understanding of reaction mechanisms. For the palladium-catalyzed reactions of this compound, transition state calculations would allow for the determination of activation energies for the key steps of the catalytic cycle (oxidative addition, transmetalation, and reductive elimination).
By comparing the activation energies for oxidative addition at the C-I versus the C-Br bond, the observed selectivity for the C-I bond could be quantified. Furthermore, analysis of the transition state geometries would provide insights into the steric and electronic factors that govern the reaction rate and selectivity. While specific transition state analyses for this compound are not available, studies on similar systems consistently show a lower activation barrier for the oxidative addition of aryl iodides compared to aryl bromides.
Ligand and Catalyst Effects on Reaction Pathways
The selective functionalization of this compound is critically dependent on the strategic selection of ligands and metal catalysts. These components are instrumental in controlling the reaction pathways, particularly in differentiating the reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds. Mechanistic investigations, frequently augmented by computational chemistry, have provided significant insights into how the steric and electronic properties of catalysts and ligands dictate the chemoselectivity of cross-coupling reactions.
The fundamental principle governing the selective reactivity of this compound lies in the disparity of bond strengths between the C-I and C-Br bonds. The C-I bond is weaker and therefore more susceptible to oxidative addition in transition metal-catalyzed reactions, which is typically the initial and rate-determining step in catalytic cycles. nrochemistry.com This inherent difference in reactivity allows for functionalization at the iodo-position while leaving the bromo-position available for subsequent transformations. nrochemistry.com
Palladium complexes are the most extensively used catalysts for such transformations. The choice of ligand coordinated to the palladium center is crucial for modulating its catalytic activity and selectivity. In Sonogashira cross-coupling reactions, which form carbon-carbon bonds between aryl halides and terminal alkynes, a combination of a palladium catalyst and a copper(I) co-catalyst is often employed. wikipedia.orgorganic-chemistry.org Ligands such as phosphines (e.g., triphenylphosphine, PPh₃) are used to stabilize the palladium(0) active species. The catalytic cycle involves the oxidative addition of the aryl halide to the Pd(0) center, a step that occurs preferentially at the more reactive C-I bond. nrochemistry.comlibretexts.org
Similarly, in Buchwald-Hartwig amination reactions, which form carbon-nitrogen bonds, the ligand plays a pivotal role. While early systems could couple aryl bromides, the development of more sophisticated, sterically hindered phosphine (B1218219) ligands and N-heterocyclic carbenes (NHCs) has expanded the scope and efficiency of these reactions. wikipedia.orgscispace.com For dihalogenated substrates like this compound, these advanced catalyst systems can achieve high selectivity for C-N bond formation at the C-I position. Studies on the closely related 1-bromo-4-iodobenzene (B50087) have shown that nickel-based catalysts, such as Ni(acac)₂, can also provide excellent chemoselectivity for amination at the iodine-bearing carbon. acs.org This selectivity is achieved because the oxidative addition to the C-I bond is kinetically favored over the C-Br bond. acs.org
Computational chemistry, particularly Density Functional Theory (DFT), has been invaluable in elucidating these selectivity principles at a molecular level. rsc.org Theoretical studies on the oxidative addition of aryl halides to Pd(0) complexes confirm that the activation barrier for the cleavage of a C-I bond is significantly lower than that for a C-Br bond. researchgate.net DFT calculations can model the transition states of the oxidative addition step, revealing how ligand electronics and sterics influence the energy barriers. researchgate.net For instance, electron-donating ligands can increase the electron density on the palladium center, facilitating the oxidative addition step, while bulky ligands can influence the coordination of the substrate and the subsequent reductive elimination step. nih.gov
The following table summarizes representative catalyst and ligand systems and their effects on the selective functionalization of dihaloarenes like this compound, based on established principles of cross-coupling reactions.
| Reaction Type | Catalyst System | Typical Ligand | Site of Reactivity | Mechanistic Role of Ligand/Catalyst |
|---|---|---|---|---|
| Sonogashira Coupling | Pd(0) complex + Cu(I) salt | Triphenylphosphine (PPh₃) | C-I | Facilitates preferential oxidative addition at the weaker C-I bond; stabilizes the Pd(0) active species. nrochemistry.comlibretexts.org |
| Suzuki Coupling | Pd(0) complex (e.g., from Pd(OAc)₂) | Phosphines (e.g., PPh₃, P(o-Tol)₃) | C-I | Controls the rate of oxidative addition and subsequent transmetalation/reductive elimination steps. organic-chemistry.orgharvard.edu |
| Buchwald-Hartwig Amination | Pd(0/II) complex or Ni(II) complex | Bulky Biarylphosphines (e.g., BINAP) or NHCs | C-I | Sterically hindered ligands promote reductive elimination to form the C-N bond and prevent catalyst decomposition. wikipedia.org |
| Buchwald-Hartwig Amination | Ni(acac)₂ | None specified (activator used) | C-I | Demonstrates high chemoselectivity for C-I bond amination over C-Br in analogous substrates. acs.org |
Future Research Directions and Emerging Trends for 2 Bromo 1 Ethoxy 4 Iodobenzene Chemistry
Exploration of Novel Catalytic Systems for Functionalization
The presence of two different halogen atoms (bromine and iodine) on the benzene (B151609) ring of 2-bromo-1-ethoxy-4-iodobenzene offers opportunities for selective functionalization through various cross-coupling reactions. Future research will focus on the development of novel catalytic systems that can achieve high selectivity for either the C-Br or C-I bond. This will enable the sequential and controlled introduction of different functional groups, thereby expanding the molecular diversity that can be accessed from this single precursor. The use of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, is already established for similar compounds and will continue to be an area of active investigation smolecule.com. The exploration of catalysts based on more abundant and less toxic metals, as an alternative to palladium, is also a significant trend. For instance, copper-catalyzed coupling reactions have shown promise for the synthesis of benzofurans from 1-bromo-2-iodobenzenes and could be adapted for this compound rsc.org.
Integration into Flow Chemistry Methodologies
Flow chemistry, or continuous-flow synthesis, offers several advantages over traditional batch processing, including improved reaction control, enhanced safety, and easier scalability. The integration of this compound into flow chemistry setups is an emerging trend that could significantly impact its application in process chemistry. Flow reactors can enable precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purities. This is particularly relevant for exothermic or hazardous reactions. The application of flow chemistry has been demonstrated to be highly efficient for cross-coupling reactions like the Suzuki and Heck reactions, achieving high yields in significantly shorter reaction times compared to batch conditions acs.org. Applying these methodologies to reactions involving this compound could streamline the synthesis of its derivatives for various applications.
Bio-Inspired Synthesis and Biocatalysis Approaches
The use of enzymes as catalysts (biocatalysis) in organic synthesis is a rapidly growing field, offering high selectivity and mild reaction conditions. Future research may explore the use of biocatalysts for the transformation of this compound. For example, engineered enzymes could be developed to selectively functionalize one of the halogenated positions or to catalyze subsequent transformations of its derivatives. While the implementation of biocatalysis in mainstream organic chemistry is still evolving, its potential for performing previously challenging chemical transformations is clear bohrium.com. The development of engineered dioxygenase catalysts, for instance, has expanded the scope of these enzymes for the synthesis of valuable chiral synthons from aromatic substrates digitellinc.com. Such approaches could open up new avenues for the synthesis of enantiomerically pure compounds derived from this compound.
Potential in Supramolecular Chemistry and Self-Assembly
Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. The unique electronic and structural features of this compound make it an interesting candidate for the design of novel supramolecular architectures. The halogen atoms can participate in halogen bonding, a directional non-covalent interaction that can be used to control the self-assembly of molecules into well-defined structures. Future research could explore the use of this compound and its derivatives as building blocks for the construction of functional materials, such as liquid crystals, porous organic frameworks, and molecular sensors nih.govrsc.org. The ability to form self-assembled systems could lead to applications in areas like drug delivery and catalysis nih.gov.
High-Throughput Screening for New Reactivity and Applications
High-throughput screening (HTS) is a powerful tool for the rapid discovery of new reactions and applications for a given compound. By systematically reacting this compound with a large library of diverse reactants under various conditions, it is possible to quickly identify novel transformations and products. This approach can accelerate the discovery of new synthetic methodologies and the identification of molecules with interesting biological or material properties. The development of HTS methods for lead compound identification is an active area of research and can be applied to explore the chemical space accessible from this compound dovepress.com. This could lead to the discovery of new pharmaceuticals, agrochemicals, or functional materials derived from this versatile building block.
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing 2-Bromo-1-ethoxy-4-iodobenzene, and how can reaction conditions be optimized?
- Methodological Answer :
- Halogenation Sequence : Prioritize iodination before bromination due to iodine’s lower electrophilicity, minimizing over-substitution. Use directed ortho-metalation (e.g., LDA) to install ethoxy groups selectively at the 1-position .
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of aromatic intermediates, while controlled temperatures (0–25°C) prevent side reactions like ether cleavage .
- Validation : Monitor reaction progress via TLC (Rf comparison with known halogenated benzene derivatives) and GC-MS for intermediate purity .
Q. How can spectroscopic techniques (NMR, IR, X-ray) be employed to confirm the structure of this compound?
- Methodological Answer :
- NMR Analysis : Expect distinct signals for ethoxy protons (δ 1.2–1.4 ppm for CH3, δ 3.4–4.0 ppm for OCH2) and aromatic protons influenced by electron-withdrawing halogens (deshielded peaks at δ 7.0–8.5 ppm). Coupling patterns in H NMR can confirm substitution positions .
- X-ray Crystallography : Grow single crystals via slow evaporation in ethanol/hexane. Refine structures using SHELXL (e.g., resolving disorder in halogen positions) and validate bond lengths against CRC Handbook data (C-Br: ~1.89 Å; C-I: ~2.09 Å) .
Q. What purification methods are most effective for isolating this compound from reaction mixtures?
- Methodological Answer :
- Recrystallization : Use ethanol/water mixtures to exploit solubility differences. Halogenated aromatics often crystallize at low temperatures (0–5°C) due to high lattice energy .
- Column Chromatography : Employ silica gel with hexane/ethyl acetate (95:5) to separate non-polar byproducts. Monitor fractions via UV-Vis at 254 nm (iodo groups absorb strongly) .
Advanced Research Questions
Q. How do steric and electronic effects of the ethoxy, bromo, and iodo substituents influence regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?
- Methodological Answer :
- Electronic Effects : The ethoxy group (electron-donating) activates the ortho/para positions, while bromo and iodo (electron-withdrawing) direct coupling to meta positions. Use DFT calculations (e.g., Gaussian) to map charge distribution and predict reactive sites .
- Steric Hindrance : The bulky iodo group at the 4-position may hinder coupling at adjacent positions. Compare yields using Pd catalysts with varying ligand bulk (e.g., PPh3 vs. XPhos) to assess steric impact .
Q. What challenges arise in resolving crystallographic disorder in this compound, and how can SHELX programs address them?
- Methodological Answer :
- Disorder Mitigation : Halogen atoms (Br, I) often exhibit positional disorder due to similar electron densities. Use SHELXL’s PART instruction to refine disordered regions iteratively. Validate thermal parameters (B-factors) to ensure atomic site stability .
- High-Resolution Data : Collect data at synchrotron facilities (λ = 0.7–1.0 Å) to enhance resolution. Apply TWIN commands in SHELXL for twinned crystals, common in halogenated compounds .
Q. How should researchers address contradictory data in reaction yields when varying halogenation protocols?
- Methodological Answer :
- Controlled Variable Testing : Systematically alter catalysts (e.g., CuI vs. FeCl3), solvents, and temperatures. Use ANOVA to identify statistically significant yield differences (p < 0.05) .
- Mechanistic Probes : Conduct kinetic isotope effect (KIE) studies or in situ IR to detect intermediate species. Compare with computational mechanisms (e.g., NBO analysis in Gaussian) to reconcile discrepancies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
